The Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine: A Technical Guide for the Advanced Researcher
The Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine: A Technical Guide for the Advanced Researcher
Abstract
This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of N,N,N',N',N'',N''-Hexaethylboranetriamine, a versatile aminoborane reagent. Known more commonly as tris(diethylamino)borane [B(NEt₂)₃], this compound serves as a valuable precursor in materials science, particularly for the chemical vapor deposition of boron nitride, and as a reagent in organic synthesis. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven discussion of the underlying chemical principles, safety protocols necessitated by the hazardous nature of the reagents, and a comprehensive guide to the analytical validation of the final product. It is intended for researchers and professionals in chemistry and drug development who require a robust understanding of aminoborane chemistry.
Introduction and Strategic Overview
N,N,N',N',N'',N''-Hexaethylboranetriamine is a trivalent organoboron compound characterized by a central boron atom bonded to three diethylamino ligands. The lone pair of electrons on each nitrogen atom engages in pπ-pπ bonding with the vacant p-orbital of the sp²-hybridized boron atom. This interaction imparts significant stability to the B-N bond and influences the compound's reactivity. Unlike many other organoboron compounds, it is not typically pyrophoric but is highly sensitive to moisture and protic solvents, undergoing rapid hydrolysis.
The primary application of this compound is as a single-source precursor for the deposition of boron nitride (BN) films and coatings. Its utility in organic synthesis includes its role in transamination reactions to generate other aminoboranes.[1] The synthesis strategy discussed herein focuses on the most common and reliable laboratory-scale method: the aminolysis of boron trichloride with diethylamine. This approach is favored for its high yield and the relative accessibility of the starting materials.
Mechanistic Rationale: The Aminolysis of Boron Trichloride
The synthesis of tris(diethylamino)borane proceeds via a classical nucleophilic substitution pathway. The boron atom in boron trichloride (BCl₃) is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. Diethylamine, a secondary amine, acts as a nucleophile, with the lone pair on the nitrogen atom attacking the electron-deficient boron center.
The reaction occurs in a stepwise manner:
-
First Substitution: One molecule of diethylamine attacks BCl₃, displacing a chloride ion and forming (diethylamino)dichloroborane (Et₂NBCl₂) and a protonated diethylamine cation.
-
Second and Third Substitutions: The process repeats twice more, with additional diethylamine molecules displacing the remaining chlorine atoms to form bis(diethylamino)chloroborane and finally tris(diethylamino)borane.
For each substitution step, a molecule of hydrogen chloride (HCl) is generated. To drive the reaction to completion and prevent the protonation of the diethylamine nucleophile, a total of six equivalents of diethylamine are required per equivalent of boron trichloride. Three equivalents act as the nucleophile, and three equivalents act as a base to sequester the HCl produced, forming diethylammonium chloride (Et₂NH₂⁺Cl⁻) as a solid byproduct.
The overall balanced chemical equation is: BCl₃ + 6 HN(C₂H₅)₂ → B(N(C₂H₅)₂)₃ + 3 [H₂N(C₂H₅)₂]⁺Cl⁻
The selection of an inert, aprotic solvent such as hexane or toluene is critical to prevent side reactions with the highly reactive boron trichloride and the product. The formation of the insoluble diethylammonium chloride salt facilitates the purification of the liquid product.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure safety, efficiency, and high purity of the final product. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Boron Trichloride (BCl₃) | 1.0 M solution in hexane | Boron source (electrophile) |
| Diethylamine (HN(C₂H₅)₂) | Anhydrous, ≥99.5% | Nucleophile and HCl scavenger |
| Anhydrous Hexane | Distilled from a suitable drying agent (e.g., Na/benzophenone) | Reaction solvent |
| Three-neck round-bottom flask | Flame-dried, equipped with a magnetic stir bar | Reaction vessel |
| Addition Funnel | Pressure-equalizing, oven-dried | Controlled addition of BCl₃ solution |
| Condenser | Oven-dried, with inert gas inlet/outlet | Prevent solvent loss and maintain atmosphere |
| Filtration Cannula (Filter Stick) | With fine porosity frit | Transfer of liquid, leaving solid behind |
| Schlenk Flasks | Flame-dried | Reagent and product storage/transfer |
| Vacuum Distillation Apparatus | Short-path, oven-dried | Product purification |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck flask with an addition funnel, a reflux condenser connected to a nitrogen bubbler, and a septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
Reagent Charging: In the reaction flask, place 260 mL (2.5 mol, ~6 equivalents) of anhydrous diethylamine and 150 mL of anhydrous hexane via cannula transfer.
-
Initial Cooling: Cool the stirred diethylamine solution to 0 °C using an ice/water bath. This is crucial to control the initial exothermic reaction.
-
Slow Addition of BCl₃: Transfer 420 mL of a 1.0 M solution of boron trichloride in hexane (0.42 mol, 1 equivalent) to the addition funnel via cannula. Add the BCl₃ solution dropwise to the stirred diethylamine solution over a period of 2-3 hours. Causality: A slow addition rate prevents a dangerous temperature spike and minimizes the formation of side products. A white precipitate of diethylammonium chloride will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: The reaction mixture is a slurry. Separate the liquid product from the solid diethylammonium chloride precipitate via cannula filtration into a separate, dry Schlenk flask. Wash the solid byproduct with two 50 mL portions of anhydrous hexane, transferring the washings to the product flask to maximize recovery.
-
Solvent Removal: Remove the hexane and any unreacted diethylamine from the filtrate under reduced pressure (using a rotary evaporator connected to the Schlenk line) to yield the crude, pale yellow liquid tris(diethylamino)borane.
Purification by Vacuum Distillation
The crude product is purified by fractional vacuum distillation to remove any remaining volatile impurities and non-volatile residues.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is rigorously dried and cooled under an inert atmosphere.
-
Distillation: Transfer the crude product to the distillation flask. Heat the flask gently using an oil bath. Collect the fraction boiling at 95-97 °C at 11 mmHg .[2] The purified N,N,N',N',N'',N''-Hexaethylboranetriamine should be a clear, colorless liquid.
-
Storage: Store the purified product in a sealed Schlenk flask under a nitrogen or argon atmosphere in a cool, dark place.
Safety and Handling: A Mandate for Prudence
Working with the reagents for this synthesis requires strict adherence to safety protocols.
-
Boron Trichloride: BCl₃ is a highly toxic and corrosive gas/liquid that reacts violently with water to release HCl gas.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][3] All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
Diethylamine: This is a flammable, volatile, and corrosive liquid.[6] Vapors can cause severe respiratory irritation, and liquid contact can cause serious skin and eye burns.[7]
-
Product (B(NEt₂)₃): While less hazardous than BCl₃, it is moisture-sensitive and will hydrolyze. It should be handled under an inert atmosphere at all times.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.
Analytical Characterization: Validation of Synthesis
The identity and purity of the synthesized N,N,N',N',N'',N''-Hexaethylboranetriamine must be confirmed through spectroscopic analysis.
Physical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₂H₃₀BN₃ |
| Molecular Weight | 227.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 95-97 °C / 11 mmHg[2] |
| ¹¹B NMR (BF₃·OEt₂ ref) | Expected ~δ 27-29 ppm (broad singlet). This is characteristic for three-coordinate aminoboranes.[8][9] The related B(NMe₂)₃ appears at δ 27.3 ppm. |
| ¹H NMR | Expected: Quartet, ~δ 2.9-3.1 ppm (-N-CH₂ -CH₃); Triplet, ~δ 1.0-1.2 ppm (-N-CH₂-CH₃ ). Integrals will be in a 2:3 ratio. |
| ¹³C NMR | Expected: Two signals. ~δ 40-45 ppm (-N-CH₂ -CH₃); ~δ 14-16 ppm (-N-CH₂-CH₃ ). |
| FTIR (Neat) | Key absorptions: ~2970, 2930, 2870 cm⁻¹ (C-H stretching); ~1450-1490 cm⁻¹ (B-N stretching, strong) ; ~1370 cm⁻¹ (C-H bending). The B-N stretch is highly diagnostic.[10] |
Expert Interpretation of Analytical Data
-
¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing boron compounds.[8] A single, relatively broad signal in the range of 27-29 ppm is strong evidence for the successful formation of the trigonal planar B(NR₂)₃ structure.[9] The absence of signals at other chemical shifts indicates the removal of BCl₃ and chlorinated intermediates. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[11]
-
¹H and ¹³C NMR Spectroscopy: The simplicity of the ¹H and ¹³C NMR spectra provides a clear fingerprint for the hexaethyl structure. The presence of only two signals in the ¹³C spectrum and the characteristic quartet/triplet pattern in the ¹H spectrum confirms the chemical and magnetic equivalence of the three diethylamino groups.
-
FTIR Spectroscopy: The most important feature in the IR spectrum is the strong, broad absorption band corresponding to the asymmetric B-N stretching vibration.[10] Its presence in the 1450-1490 cm⁻¹ region confirms the formation of the boron-nitrogen bonds. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) is crucial for confirming that the product is anhydrous.
Conclusion
The synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine from boron trichloride and diethylamine is a robust and high-yielding procedure when performed with the appropriate precautions and techniques. The causality-driven protocol described in this guide, from the controlled exothermic reaction to the final vacuum distillation, provides a framework for obtaining this valuable reagent in high purity. Rigorous adherence to inert atmosphere techniques and comprehensive spectroscopic characterization are paramount to ensuring the quality of the final product and the safety of the researcher. This guide serves as a comprehensive resource, grounding experimental practice in fundamental chemical principles to empower scientists in their research endeavors.
References
- Cornu, D., Miele, P., & Bonn, B. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. (https://vertexaisearch.cloud.google.
-
PubChem. Tris(dimethylamino)borane. (Database Entry). Available at: [Link]
-
Wescott, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Boron Trichloride. (Fact Sheet). Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. (SDS). Available at: [Link]
-
LookChem. Cas 4375-83-1, TRIS(DIMETHYLAMINO)BORANE. (Product Page). Available at: [Link]
-
SDSU Chemistry. 11B NMR Chemical Shifts. (Educational Resource). Available at: [Link]
-
Institute of Chemistry Ceylon. (2023). 11B NMR Spectroscopy. Chemsearch. Available at: [Link]
-
University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]
- Köster, R. (1964). Convenient synthesis of aminoboranes. Inorganic Chemistry, 3(12), 1711-1712.
-
Ereztech. Tris(dimethylamino)borane. (Product Page). Available at: [Link]
-
Dalton Transactions. (2007). The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. 476-480. Available at: [Link]
-
Wang, Z., et al. (2023). Pyrolysis process for boron nitride fiber derived from tris(methylamino)borane: Evolution of the molecular structure. Journal of the American Ceramic Society. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of boron nitride. (Image from Publication). Available at: [Link]
-
SpectraBase. Tris(dimethylamino)borane [11B NMR]. (Spectral Data). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. (Supporting Information). Available at: [Link]
-
University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]
-
Linde Gas GmbH. (2023). SAFETY DATA SHEET Boron trichloride. (SDS). Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0444 - DIETHYLAMINE. (Safety Card). Available at: [Link]
-
University of Washington. (n.d.). Boron Trichloride Standard Operating Procedure. (SOP). Available at: [Link]/Boron-Trichloride-SOP.pdf)
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]
- 5. Dimethylaminoborane(74-94-2) 1H NMR [m.chemicalbook.com]
- 6. smrl.stanford.edu [smrl.stanford.edu]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Boron NMR [chem.ch.huji.ac.il]
